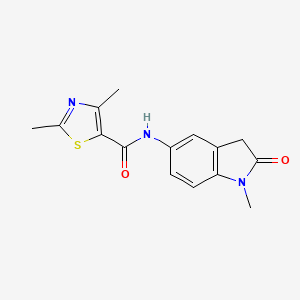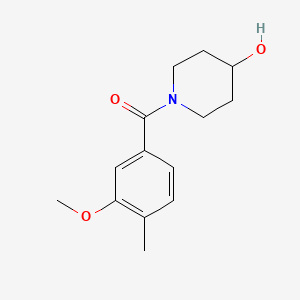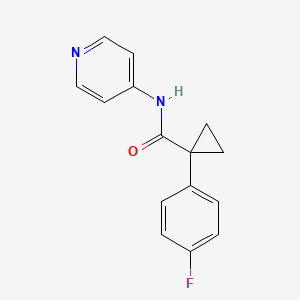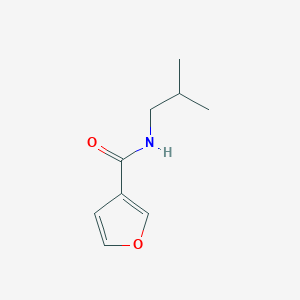![molecular formula C13H12BrNO2 B7503769 N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide, also known as BMF, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMF is a furan derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide as an HDAC inhibitor involves the binding of the compound to the active site of the enzyme. This binding results in the inhibition of HDAC activity, leading to an increase in histone acetylation and changes in gene expression (3). The precise mechanism of action of this compound is still being investigated, but it is thought to involve interactions with specific amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune function (4). These effects are thought to be mediated through the inhibition of HDAC activity and changes in gene expression. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory conditions (5).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide as a tool for scientific research is its potency as an HDAC inhibitor. This allows for relatively low concentrations of the compound to be used in experiments, reducing the risk of non-specific effects. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for investigating HDAC function.
One limitation of this compound is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring of cells and animals is required to ensure that the compound is not causing non-specific effects or toxicity. Additionally, the precise mechanism of action of this compound is still being investigated, and further research is needed to fully understand the effects of the compound on biological systems.
Direcciones Futuras
There are several future directions for research on N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. This could lead to the development of new therapeutic agents for a range of diseases, including cancer. Another area of interest is the investigation of the effects of this compound on other biological processes, such as autophagy and DNA repair. Finally, the potential use of this compound as a tool for investigating the role of HDACs in aging and age-related diseases is an area of growing interest.
Conclusion
This compound, or this compound, is a chemical compound with potential applications in scientific research. This compound is a potent inhibitor of HDACs and has been shown to have a range of biochemical and physiological effects. While there are some limitations to the use of this compound in scientific research, its relative ease of synthesis and potency as an HDAC inhibitor make it a valuable tool for investigating various biological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide involves the reaction of 2-bromobenzylamine with furan-3-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine. This reaction results in the formation of this compound, which can be purified through recrystallization (1). The synthesis of this compound is relatively straightforward and can be carried out using commonly available reagents and equipment.
Aplicaciones Científicas De Investigación
N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide has been shown to have a range of potential applications in scientific research. One area of interest is its potential as a tool for investigating the role of histone deacetylases (HDACs) in various biological processes. HDACs are enzymes that play a key role in the regulation of gene expression, and inhibitors of these enzymes have been shown to have therapeutic potential in a range of diseases, including cancer (2). This compound has been shown to be a potent inhibitor of HDACs, making it a valuable tool for investigating the role of these enzymes in various biological processes.
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(13(16)11-6-7-17-9-11)8-10-4-2-3-5-12(10)14/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKVWMDXJFDNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)


![4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)

![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)


![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)

![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
